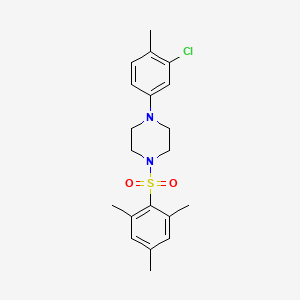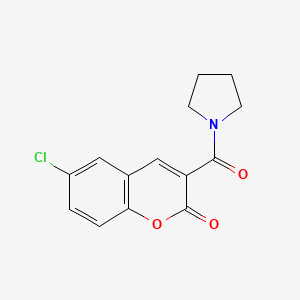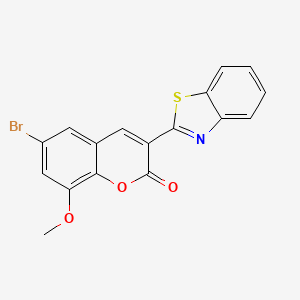
1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine
説明
1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine, also known as MCMP, is a piperazine derivative that has been extensively studied for its potential in medicinal chemistry. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine exerts its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defenses. Additionally, 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine has been shown to modulate the activity of ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In animal models, 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine has been shown to reduce inflammation, protect neurons from oxidative stress and apoptosis, and inhibit the growth of cancer cells.
実験室実験の利点と制限
1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied, with many scientific research articles published on its potential applications. However, 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine also has some limitations. It can be difficult to solubilize in aqueous solutions, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine. One potential direction is the development of novel derivatives of 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine with improved solubility and potency. Another direction is the investigation of the mechanism of action of 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine, which may lead to the identification of new targets for drug development. Additionally, further studies on the potential applications of 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine in the treatment of cancer, inflammation, and neurological disorders are needed. Overall, 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine has shown promising results in scientific research applications, and further studies may lead to the development of new therapeutic agents.
科学的研究の応用
1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine has been extensively studied for its potential in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 1-(3-chloro-4-methylphenyl)-4-(mesitylsulfonyl)piperazine has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It also has potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-11-16(3)20(17(4)12-14)26(24,25)23-9-7-22(8-10-23)18-6-5-15(2)19(21)13-18/h5-6,11-13H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOXSHMOZNHXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-phenylbenzamide](/img/structure/B3503066.png)
![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3503073.png)
![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-N-phenylbenzamide](/img/structure/B3503076.png)
![4-(5-hydroxy-6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B3503083.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B3503092.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B3503110.png)
![2,3,4-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3503118.png)
![2,4,6-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3503121.png)
![2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B3503137.png)
![4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3503141.png)
![7-benzyl-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3503160.png)
![3-{5-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3503166.png)